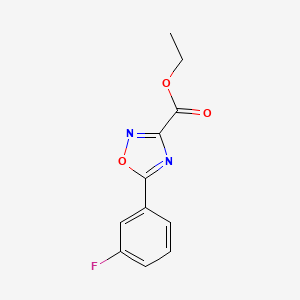

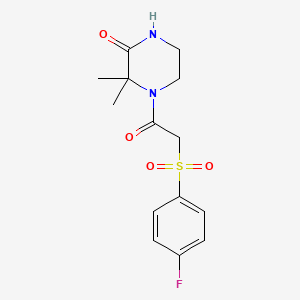

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific information on the molecular structure of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is not available, similar compounds have been analyzed using various spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Information on the specific physical and chemical properties of this compound is not available in the sources retrieved .Scientific Research Applications

Synthesis and Biological Activity

Microwave-Assisted Synthesis for Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including those with 1,2,4-oxadiazole rings, demonstrate significant antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Versatile Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block for developing biologically relevant molecules (Jakopin, 2018).

Cytotoxic Evaluation : Novel derivatives of 1,3,4-oxadiazoles, including those with 5-phenyl thiophene moiety, show promising anticancer properties in various cell lines (Adimule et al., 2014).

Antihypertensive Activity : Derivatives such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester exhibit antihypertensive activity in animal models (Santilli & Morris, 1979).

Inhibitory Activity in Biochemical Processes : 1,3,4-Oxadiazoles derivatives have been evaluated for xanthine oxidase inhibitory activity, which is crucial in certain metabolic disorders (Qi et al., 2015).

Chemical Synthesis and Analysis

Synthesis and Structural Analysis : Advanced synthesis methods and structural analysis of compounds like ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate provide insights into the molecular configuration and potential applications of these compounds (Kumar et al., 2018).

Insecticidal Properties : Certain 1,3,4-oxadiazoles exhibit insecticidal activities, indicating their potential use in agricultural and pest control applications (Shi et al., 2000).

Solvent Effects on Infrared Spectra : Research on the solvent effects on infrared spectra of related compounds aids in understanding their chemical behavior and potential applications in various environments (Kara et al., 2021).

Crystal Structure and Liquid Crystalline Properties : The study of liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds reveals their potential in material sciences and electronics (Zhu et al., 2009).

Antimicrobial Applications

- Antimicrobial and Antifungal Activities : Synthesized 1,3,4-oxadiazoles have been screened for antimicrobial and antifungal activities, showing effectiveness against various pathogens (Jafari et al., 2017).

Mechanism of Action

properties

IUPAC Name |

ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJQFAPQITVEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)

![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)

![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)